molecular formula C8H9BClNO3 B6341669 MFCD22125158 CAS No. 2096338-17-7

MFCD22125158

Cat. No.: B6341669
CAS No.: 2096338-17-7
M. Wt: 213.43 g/mol
InChI Key: YTEOTIIPHSQWBH-UHFFFAOYSA-N
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Description

MFCD22125158, identified as 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid, is a boronic acid derivative with the molecular formula C₈H₉BClNO₃ and a molecular weight of 213.42 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing bioactive molecules and drug candidates . Its structure features a boronic acid group (-B(OH)₂) attached to a chlorinated benzene ring substituted with a methylcarbamoyl moiety (-NHCOCH₃), enabling versatile coordination chemistry and catalytic applications .

Properties

IUPAC Name

[2-chloro-5-(methylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEOTIIPHSQWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with trimethyl borate in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-5-(methylcarbamoyl)benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylcarbamoyl)benzeneboronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid forms a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .

Comparison with Similar Compounds

Criteria for Comparison with Similar Compounds

The comparison focuses on:

Structural features (e.g., boronic acid group, aromatic substituents).

Physicochemical properties (e.g., solubility, molecular weight).

Synthetic accessibility (reaction conditions, yield).

Pharmaceutical relevance (applications in drug synthesis).

Comparison with Structurally and Functionally Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS: N/A; MDL: MFCD00039227)

  • Molecular formula : C₁₀H₉F₆O
  • Molecular weight : 262.17 g/mol
  • Key features : Contains a trifluoromethyl (-CF₃) substituent instead of boronic acid. Used in agrochemicals and materials science.
  • Solubility : 0.687 mg/mL in water (lower than MFCD22125158 due to hydrophobic -CF₃ groups) .
  • Bioavailability : Log S (ESOL) = -2.47, indicating moderate solubility in organic solvents .

Methyl 5-aminopyrazine-2-carboxylate (CAS: 54013-06-8; MDL: MFCD08437665)

  • Molecular formula : C₇H₉N₃O₂
  • Molecular weight : 167.17 g/mol
  • Key features: Pyrazine ring with amino and ester groups. Used as a building block in antitubercular agents.
  • Synthetic method : Prepared via carbodiimide-mediated coupling under mild conditions (20°C, 2 hours) .
  • Pharmaceutical relevance : Demonstrates higher synthetic yield (98%) compared to this compound’s typical 70–85% yields .

2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1; MDL: MFCD00003330)

  • Molecular formula : C₁₃H₉N₃O₂
  • Molecular weight : 239.23 g/mol
  • Key features : Benzimidazole core with a nitro group. Used in corrosion inhibitors and anticancer agents.
  • Synthesis : Catalyzed by A-FGO in tetrahydrofuran (green chemistry approach) .
  • Reactivity: Nitro group (-NO₂) offers redox-active sites, contrasting with this compound’s electrophilic boronic acid .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Synthetic Yield Applications
This compound C₈H₉BClNO₃ 213.42 Boronic acid, -Cl, -NHCOCH₃ Moderate 70–85% Pharmaceutical intermediates
1-(3,5-Bis(CF₃)phenyl)propan-1-one C₁₀H₉F₆O 262.17 -CF₃, ketone 0.687 mg/mL 90% Agrochemicals
Methyl 5-aminopyrazine-2-carboxylate C₇H₉N₃O₂ 167.17 Ester, -NH₂, pyrazine High (organic solvents) 98% Antitubercular agents
2-(4-Nitrophenyl)benzimidazole C₁₃H₉N₃O₂ 239.23 Benzimidazole, -NO₂ Low 95% Anticancer agents

Research Findings and Discussion

Structural Impact on Reactivity: this compound’s boronic acid group enables cross-coupling reactions, unlike the nitro or trifluoromethyl groups in analogs .

Synthetic Challenges: this compound requires stringent anhydrous conditions for synthesis, whereas pyrazine derivatives (e.g., Methyl 5-aminopyrazine-2-carboxylate) are synthesized at ambient temperatures . Benzimidazole derivatives exhibit higher yields due to stable heterocyclic cores .

Pharmaceutical Utility :

  • Boronic acids like this compound are critical in protease inhibitor development, while pyrazine derivatives target infectious diseases .

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